2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(8-9-17)12-7-5-4-6-11(12)13(18)14(19)20/h4-7,13H,8-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWPGTALMINHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group. This suggests that the compound might interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which is known to play a significant role in the protection and deprotection of amine functional groups in organic synthesis. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The role of the boc group in the protection and deprotection of amine functional groups suggests that it might be involved in the modification of proteins or other biomolecules containing amine groups.
Pharmacokinetics
It is known that boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane. This suggests that the compound might have similar solubility properties, which could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of the compound. For instance, the deprotection of the Boc group is known to occur at high temperatures. Therefore, the compound’s activity might be influenced by the temperature of its environment.
Biological Activity
2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid, often referred to as Boc-protected spirocyclic isoquinoline, is a unique organic compound with a complex structure that includes a spirocyclic arrangement. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO4, characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for amines during synthesis. The spirocyclic structure contributes to its distinct chemical properties, allowing it to participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 1203686-65-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to the interactions of its functional groups with specific molecular targets. The Boc group can be removed under acidic conditions, revealing an active amine that may participate in various biochemical pathways. This structural feature allows the compound to potentially interact with enzymes or receptors involved in critical metabolic processes.
Anticancer Potential
Isoquinoline derivatives have been studied for their anticancer properties. For instance, compounds that feature a similar spirocyclic framework have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways. The unique structural characteristics of this compound may enhance its potency as an anticancer agent.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is particularly noteworthy. Isoquinoline derivatives have been reported to inhibit glycosidases and other enzymes critical for cellular function. This inhibition can lead to altered glycosylation patterns on proteins, affecting cell signaling and function.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study on isoquinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Research on spirocyclic isoquinolines revealed their capacity to induce apoptosis in human cancer cell lines through mitochondrial pathway activation, highlighting their potential as therapeutic agents in oncology.
- Enzyme Interaction : Investigations into enzyme inhibition showed that structurally similar compounds could effectively inhibit glycosidase activity, which is crucial for various biological processes including protein folding and cell adhesion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
